

4-Ethyl-4-methylmorpholin-4-ium bromide as a bromine complexing agent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethyl-4-methylmorpholin-4-ium bromide**

Cat. No.: **B1294596**

[Get Quote](#)

An In-Depth Guide to **4-Ethyl-4-methylmorpholin-4-ium Bromide** as a Bromine Complexing Agent

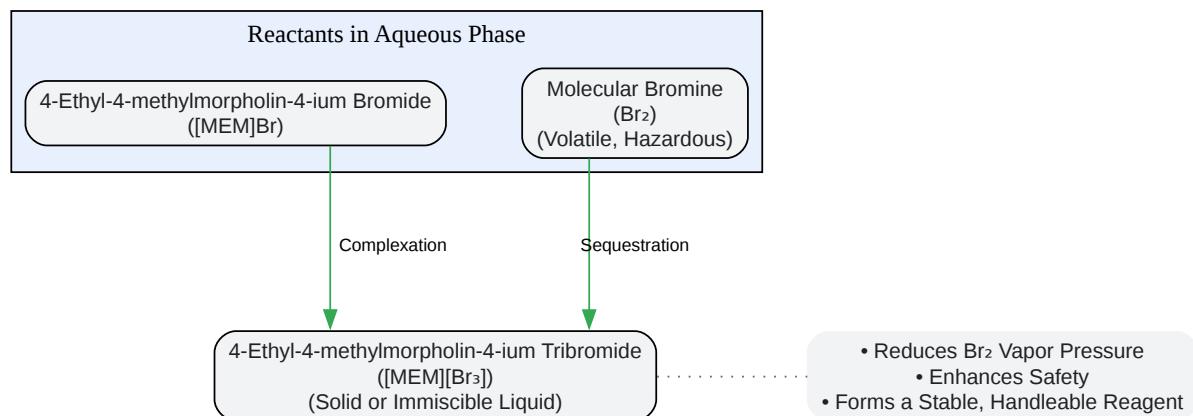
Introduction

4-Ethyl-4-methylmorpholin-4-ium bromide, also known as N-Ethyl-N-methylmorpholinium bromide (MEM-Br), is a quaternary ammonium salt that has garnered significant attention for its versatile applications in electrochemistry and organic synthesis.^{[1][2]} While it serves as an effective phase transfer catalyst and a component in the development of ionic liquids, its most critical role is as a Bromine Complexing Agent (BCA).^{[1][2][3]} In this capacity, MEM-Br effectively sequesters hazardous and volatile molecular bromine (Br₂) by forming stable polybromide salts.^{[4][5]} This action is paramount in enhancing the safety and efficiency of systems that utilize bromine, such as high-energy-density redox flow batteries, and provides a safer, solid-state alternative to liquid bromine for electrophilic bromination reactions in synthetic chemistry.^{[3][6]}

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism, applications, and detailed protocols for the use of **4-Ethyl-4-methylmorpholin-4-ium bromide** as a bromine complexing agent.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its safe and effective use.


Property	Value	Source(s)
CAS Number	65756-41-4	[7] [8] [9]
Molecular Formula	C ₇ H ₁₆ BrNO	[7] [9] [10]
Molecular Weight	210.12 g/mol	[2] [7] [9]
Appearance	White to light yellow crystalline powder	[2] [9]
Melting Point	177 - 187 °C	[2] [7]
IUPAC Name	4-ethyl-4-methylmorpholin-4-ium bromide	[8]
SMILES	CC[N+](Br)[C@@H]1CCOC[C@H](C1)C	[7] [8]
Purity	>97.0%	[9] [10] [11]
Storage	Store in a cool, dry, and shaded area under an inert atmosphere (e.g., Nitrogen). Keep container tightly closed.	[7] [11] [12]
Hazard Statement	H341: Suspected of causing genetic defects.	[8] [12] [13]
Signal Word	Warning	[12] [14]

Mechanism of Action: Bromine Complexation and Polybromide Formation

The efficacy of **4-Ethyl-4-methylmorpholin-4-ium bromide** as a BCA stems from the interaction between its bromide anion (Br⁻) and free molecular bromine (Br₂). This reaction forms polybromide anions, most commonly the tribromide ion (Br₃⁻), which are stabilized by the bulky quaternary ammonium cation ([C₇H₁₆NO]⁺).

The fundamental equilibrium is: $[C_7H_{16}NO]^+Br^- (aq) + Br_2 (aq) \rightleftharpoons [C_7H_{16}NO]^+[Br_3]^- (aq/oil)$

In applications like redox flow batteries where bromine concentrations are high, these polybromide salts often have limited solubility in the aqueous electrolyte.^[4] This leads to the formation of a distinct, dense, bromine-rich second liquid phase, often referred to as a fused salt or ionic liquid.^{[4][5][15][16]} This phase separation effectively sequesters the volatile Br_2 , significantly reducing its vapor pressure and mitigating the risks of hazardous bromine outgassing.^{[4][5][15]} The electron-donating nature of the alkyl groups (ethyl and methyl) on the nitrogen atom influences the binding strength with bromine, enhancing the stability of the complex.^[4]

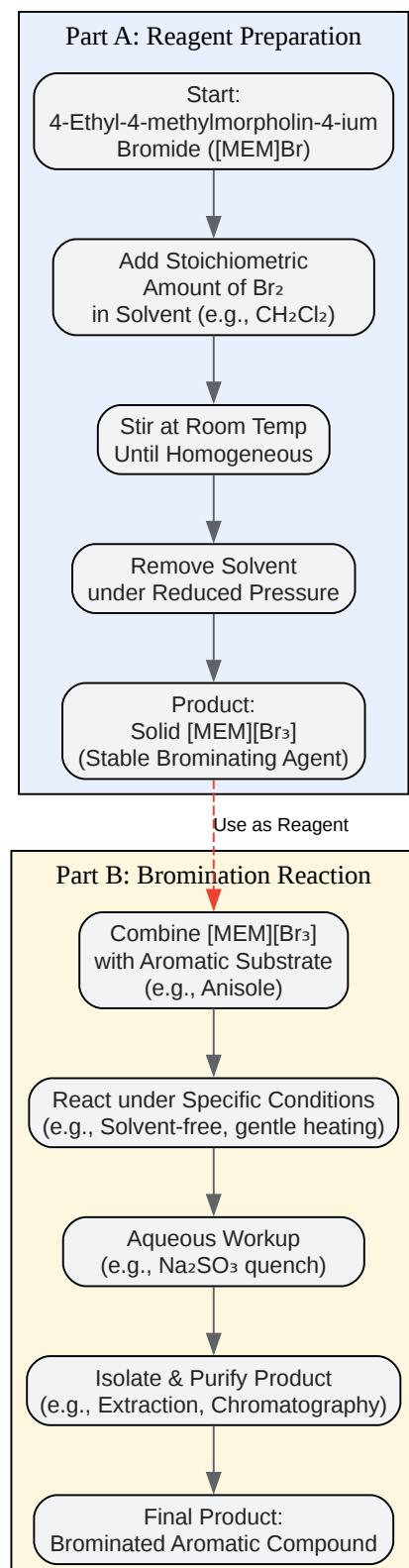
[Click to download full resolution via product page](#)

Caption: Mechanism of bromine complexation by MEM-Br.

Application I: Safety and Performance Enhancement in Redox Flow Batteries

In zinc-bromine (Zn/Br_2), vanadium-bromine (V/Br_2), and hydrogen-bromine (H_2/Br_2) redox flow batteries, managing the bromine in the positive electrolyte (posolyte) is a major challenge.^{[3][4]} The use of MEM-Br as a BCA addresses this by:

- Reducing Bromine Volatility: By complexing Br_2 into a stable, low-volatility polybromide fused salt, the operational safety of the battery is dramatically improved.[4][5]
- Preventing Crossover: The formation of a separate, dense bromine-rich phase can help mitigate the crossover of bromine from the positive to the negative electrode, which can otherwise lead to catalyst poisoning and reduced cell performance.[4]
- Increasing Energy Density: The bromine-rich fused salt can store bromine at very high concentrations (up to 13.6 M has been reported for some BCAs), potentially increasing the volumetric energy density of the system.[15][16]


Protocol 1: Conceptual Preparation of a Bromine-Complexed Electrolyte

This protocol is a general guideline for preparing a positive half-cell electrolyte for laboratory-scale battery testing.

- Electrolyte Preparation: Prepare the base aqueous electrolyte solution (e.g., a solution of HBr, $\text{VBr}_3/\text{VOBr}_2$, or ZnBr_2 at the desired molarity).
- BCA Addition: Dissolve a calculated amount of **4-Ethyl-4-methylmorpholin-4-ium bromide** into the electrolyte. The concentration will depend on the target bromine concentration and desired complexation ratio.
- Bromine Introduction (Charging Simulation): Introduce molecular bromine (Br_2) to the solution slowly while stirring in a well-ventilated fume hood. This simulates the electrochemical generation of bromine during battery charging.
- Phase Separation: As the bromine concentration increases, observe the formation of a second, denser, reddish-brown liquid phase at the bottom of the container. This is the polybromide fused salt.
- Equilibration: Allow the two-phase system to stir gently to reach equilibrium between the aqueous electrolyte and the bromine-rich fused salt.
- Integration: The resulting two-phase electrolyte is now ready to be used as the posolyte in a redox flow battery system.

Application II: Solid Brominating Agent for Organic Synthesis

The stable, solid nature of 4-Ethyl-4-methylmorpholin-4-ium tribromide ($[\text{MEM}][\text{Br}_3]$) makes it an excellent and safe alternative to handling highly corrosive and toxic liquid bromine.^{[6][17]} Quaternary ammonium tribromides are effective reagents for the regioselective bromination of various organic substrates, including phenols, anilines, and other electron-rich aromatic compounds.^{[6][18]} Reactions can often be carried out under mild, solvent-free conditions, aligning with the principles of green chemistry.^{[6][17]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes for Hydrogen Bromine Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. biosynth.com [biosynth.com]
- 8. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]
- 10. 4-Ethyl-4-methylmorpholin-4-ium bromide | CymitQuimica [cymitquimica.com]
- 11. 4-Ethyl-4-methylmorpholin-4-ium bromide | 65756-41-4 [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 4-Ethyl-4-methylmorpholinium Bromide | 65756-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Properties of Bromine Fused Salts Based on Quaternary Ammonium... [publikationen.bibliothek.kit.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Halogenation using quaternary ammonium polyhalides. XX. Bromination of phenols with polymer-bound benzyltrimethylammonium tribromide - Lookchem [lookchem.com]

- To cite this document: BenchChem. [4-Ethyl-4-methylmorpholin-4-ium bromide as a bromine complexing agent]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294596#4-ethyl-4-methylmorpholin-4-ium-bromide-as-a-bromine-complexing-agent\]](https://www.benchchem.com/product/b1294596#4-ethyl-4-methylmorpholin-4-ium-bromide-as-a-bromine-complexing-agent)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com